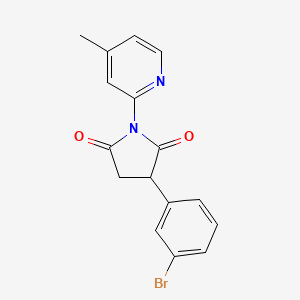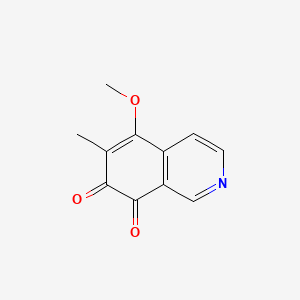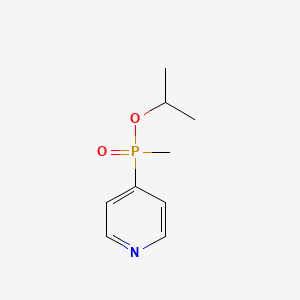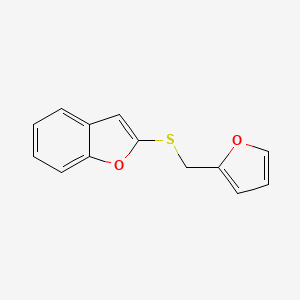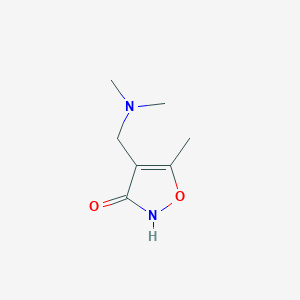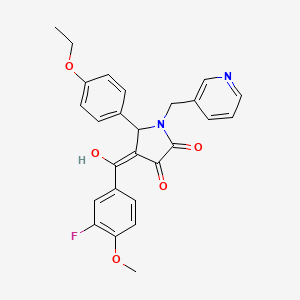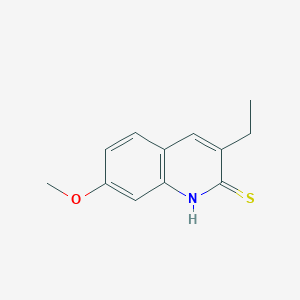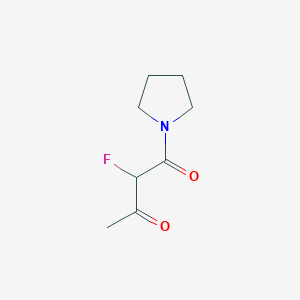
(R)-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features both a phenyl and a pyridinyl group attached to a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted nitrile with a pyridinyl-substituted amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate biological pathways, leading to therapeutic effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2-amino-2-(pyridin-4-yl)ethanol: Another chiral compound with a pyridinyl group, used in similar applications.
®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol: A compound with a similar pyridinyl group, used in medicinal chemistry.
Uniqueness
®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is unique due to its combination of a phenyl and a pyridinyl group attached to a dihydrooxazole ring. This structure provides a distinct set of chemical properties, making it versatile for various applications in research and industry. Its ability to introduce chirality into target molecules further enhances its value in the synthesis of enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
(4R)-4-phenyl-2-pyridin-4-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-9,13H,10H2/t13-/m0/s1 |
Clave InChI |
CTIPFRMPMQBBTP-ZDUSSCGKSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(N=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




